REACTION_CXSMILES
|
Cl.Cl.[OH:3][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH:26][CH2:27][CH2:28][NH:29][CH2:30][CH2:31][OH:32])[CH:12]=[CH:13][C:14]=3[NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][OH:25])[C:9](=[O:33])[C:8]=2[C:7]([OH:34])=[CH:6][CH:5]=1.N>CO>[OH:34][C:7]1[C:8]2[C:9](=[O:33])[C:10]3[C:15](=[C:14]([NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][OH:25])[CH:13]=[CH:12][C:11]=3[NH:26][CH2:27][CH2:28][NH:29][CH2:30][CH2:31][OH:32])[C:16](=[O:18])[C:17]=2[C:4]([OH:3])=[CH:5][CH:6]=1 |f:0.1.2|
|
Name
|
1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethylamino)ethyl]amino]anthraquinone dihydrochloride
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCCO)NCCNCCO)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCCO)NCCNCCO)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |